molecular formula C7H3F3O2 B14023866 2,4,6-Trifluoro-3-hydroxybenzaldehyde

2,4,6-Trifluoro-3-hydroxybenzaldehyde

Cat. No.: B14023866
M. Wt: 176.09 g/mol
InChI Key: LAWBMHPZHBUSIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-hydroxybenzaldehyde typically involves the reaction of fluorobenzene derivatives with appropriate reagents. One common method includes the fluorination of hydroxybenzaldehyde derivatives under controlled conditions . The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction is typically carried out in a well-ventilated area with appropriate safety measures to prevent exposure to toxic fumes .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trifluoro-3-hydroxybenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluoro-3-hydroxybenzaldehyde is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in various research applications .

Properties

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

IUPAC Name

2,4,6-trifluoro-3-hydroxybenzaldehyde

InChI

InChI=1S/C7H3F3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H

InChI Key

LAWBMHPZHBUSIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)C=O)F

Origin of Product

United States

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